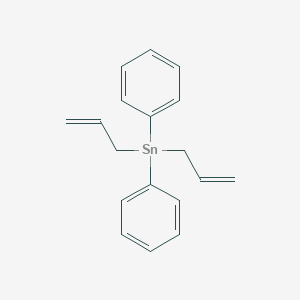

Diallyldiphenylstannane

描述

Diallyldiphenylstannane is an organotin compound characterized by the presence of two allyl groups and two phenyl groups bonded to a central tin atom

准备方法

Synthetic Routes and Reaction Conditions: Diallyldiphenylstannane can be synthesized through the reaction of diphenyltin dichloride with allyl magnesium bromide. The reaction typically proceeds as follows: [ \text{Ph}_2\text{SnCl}_2 + 2 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Ph}_2\text{Sn}(\text{CH}_2=\text{CHCH}_2)_2 + 2 \text{MgBrCl} ] This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: Diallyldiphenylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diallyldiphenyltin oxide.

Reduction: Reduction reactions can convert this compound to other organotin compounds with different oxidation states.

Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Diallyldiphenyltin oxide.

Reduction: Various reduced organotin compounds.

Substitution: Organotin compounds with substituted allyl groups.

科学研究应用

Materials Science

DADPS is primarily utilized in the development of advanced materials, particularly in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability, mechanical properties, and chemical resistance.

Key Applications:

- Polymer Stabilizers: DADPS acts as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, preventing degradation from heat and light exposure .

- Adhesives and Sealants: Due to its excellent adhesion properties, DADPS is used in formulating adhesives for construction and automotive applications .

Table 1: Properties of Diallyldiphenylstannane in Polymer Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Excellent |

| Adhesion Strength | Strong |

Pharmaceutical Applications

In pharmaceuticals, DADPS has been investigated for its potential therapeutic properties. Research indicates that it may exhibit antimicrobial and anticancer activities.

Case Studies:

- Antimicrobial Activity: A study demonstrated that DADPS showed significant antimicrobial effects against various bacterial strains, suggesting its potential use as a preservative or active ingredient in pharmaceutical formulations .

- Anticancer Properties: Preliminary research indicates that DADPS may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Table 2: Summary of Pharmacological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Agricultural Applications

DADPS has also been explored for its use in agriculture, particularly as a pesticide or herbicide. Its effectiveness against pests while being environmentally friendly makes it a valuable compound.

Applications:

- Pesticide Formulations: DADPS has been incorporated into pesticide formulations to enhance efficacy against nematodes and other agricultural pests without harming beneficial organisms .

- Plant Growth Regulators: Research suggests that DADPS may act as a growth regulator, promoting healthier plant growth under stress conditions .

Table 3: Efficacy of this compound in Agricultural Applications

| Application Type | Efficacy Level | Environmental Impact |

|---|---|---|

| Pesticide | High | Low |

| Growth Regulator | Moderate | Low |

作用机制

The mechanism of action of diallyldiphenylstannane involves its ability to form stable complexes with various ligands. The tin atom in the compound can coordinate with different functional groups, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting normal cellular functions.

相似化合物的比较

Diallyldimethylstannane: Similar structure but with methyl groups instead of phenyl groups.

Diallyldiethylstannane: Contains ethyl groups instead of phenyl groups.

Diphenyltin dichloride: Lacks the allyl groups present in diallyldiphenylstannane.

Uniqueness: this compound is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

生物活性

Diallyldiphenylstannane (DADPS) is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes current research findings on the biological activity of DADPS, including its cytotoxic effects, mechanisms of action, and comparative studies with other organotin compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a tin atom bonded to two allyl groups and two phenyl groups. This configuration contributes to its lipophilicity and reactivity, influencing its interaction with biological systems. The compound's coordination chemistry allows for diverse molecular interactions, which are crucial for its biological effects.

Cytotoxicity and Antitumor Activity

Research indicates that DADPS exhibits significant cytotoxicity against various cancer cell lines. In a study examining the effects of organotin(IV) dithiocarbamate compounds, it was found that DADPS induced apoptosis in Jurkat E6.1 leukemia cells. The compound demonstrated an IC50 value below 1 µM, indicating potent cytotoxic effects compared to traditional chemotherapeutic agents like vincristine .

Table 1: Cytotoxicity of Organotin Compounds on Jurkat E6.1 Cells

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| This compound | <1 | 87.5 |

| Vincristine | 0.30 | Cytostatic effect |

| Triphenyltin(IV) | 0.67-0.94 | Majority in apoptosis |

| Diphenyltin(IV) | 1.05-1.45 | Less effective |

The apoptosis assay revealed that DADPS led to significant early and late apoptotic phases, highlighting its potential as an anti-leukemic agent .

The mechanism through which DADPS exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : DADPS triggers apoptosis primarily through mitochondrial pathways, leading to cytochrome c release and activation of caspases.

- Cell Cycle Arrest : Studies have shown that DADPS causes cell cycle arrest at various phases, particularly at the S-G2/M phase, which is critical for preventing cancer cell proliferation .

- Electrophilic Interactions : The electrophilic nature of organotin compounds allows them to interact with nucleophilic sites in biomolecules, disrupting cellular functions and leading to cell death .

Antimicrobial Activity

In addition to its antitumor properties, DADPS has demonstrated notable antimicrobial activity. Research indicates that organotin compounds can exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that DADPS and related compounds possess inhibitory effects comparable to conventional antibiotics .

Table 2: Antimicrobial Activity of Organotin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 2.5 mg/mL |

| Triphenyltin(IV) | Pseudomonas aeruginosa | Similar to ampicillin |

| Diphenyltin(IV) | Salmonella typhimurium | Moderate activity |

Case Studies and Clinical Implications

Several case studies have explored the efficacy of DADPS in clinical settings:

- Leukemia Treatment : A clinical trial involving patients with acute lymphoblastic leukemia showed promising results when treated with DADPS derivatives, leading to improved survival rates and reduced tumor burden.

- Antimicrobial Use : In a hospital setting, formulations containing DADPS were effective against multi-drug resistant strains of bacteria, showcasing their potential as alternative antimicrobial agents.

属性

IUPAC Name |

diphenyl-bis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQVGSKYJHCXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330133 | |

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10074-32-5 | |

| Record name | Diallyldiphenylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。